N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c14-11(10-2-1-7-15-10)13-8-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHMLQFNGDUGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide typically involves the amidation of thiophene-2-carboxylic acid or its derivatives with an amine containing the piperidin-4-ylmethyl moiety. The key steps include:
- Activation of the carboxylic acid group to form a reactive intermediate (acid chloride, activated ester, or carbodiimide intermediate).
- Nucleophilic attack by the amine , leading to amide bond formation.
- Purification and conversion to salts or solvates if required.
Acid Activation Methods
Several activation methods have been reported for the preparation of thiophene-2-carboxamide derivatives, including this compound:
Acid Chloride Formation : The thiophene-2-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is highly reactive and can be directly coupled with the amine under mild conditions.
Activated Esters : Formation of p-nitrophenyl esters or other activated esters can be used to facilitate amide bond formation.
Carbodiimide-Mediated Coupling : Using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), often in the presence of additives like 1-hydroxybenzotriazole (HOBt), to activate the carboxylic acid for amide formation.
Typical Reaction Conditions
Solvents : Common solvents include chlorinated solvents such as dichloromethane, dichloroethane, or chloroform; ethers like tetrahydrofuran (THF) or dioxane; and amides such as N,N-dimethylformamide (DMF).
Temperature : Reactions are generally conducted at low temperatures (0°C) up to room temperature to control reactivity and minimize side reactions.
Bases : Tertiary amines such as triethylamine, N-methylmorpholine, or pyridine are used to neutralize the acid formed during coupling and to promote the reaction.
Atmosphere : An inert atmosphere (e.g., nitrogen or argon) is maintained to prevent moisture or oxygen interference.
Specific Preparation Example from Patent Literature
According to patent US20060264470A1, a method for preparing thiophene-2-carboxamide derivatives involves:
Reacting the acid chloride of thiophene-2-carboxylic acid (prepared by treatment with thionyl chloride) with an amine of formula HNR1R2 (where R1 and R2 correspond to substituents including piperidin-4-ylmethyl groups) in an inert solvent.
The reaction is carried out in the presence of a tertiary amine base at temperatures ranging from 0°C to room temperature.
The product is isolated and may be converted into its salt or solvate forms for stability or formulation purposes.
Amidation Using Carbodiimide Coupling Agents
In a detailed synthetic study involving thiophene derivatives with piperidine substituents, the following procedure was employed:
Reagents : 5-phenylthiophene-2-carboxylic acid was coupled with the appropriate amine (e.g., piperidin-4-ylmethyl amine) using EDCI as the carboxyl-activating agent and HOBt as an additive to suppress side reactions.
Base : Triethylamine was used to scavenge the acid generated during the reaction.
Solvent : Dichloromethane was the solvent of choice.
Conditions : The reaction was performed at room temperature under an inert atmosphere.
Outcome : This method gave good yields of the desired amide with high purity and was amenable to scale-up.
Advanced Synthetic Techniques
Suzuki Coupling and Mitsunobu Reactions : For derivatives where the piperidine moiety is linked via an oxygen atom to a phenyl ring attached to the thiophene, Suzuki cross-coupling reactions and Mitsunobu reactions have been used to install the substituents before or after amidation.
Microwave Irradiation : Microwave-assisted synthesis has been employed to accelerate Suzuki coupling steps, improving reaction kinetics and yields.
Protecting Groups : Boc-protection of the piperidine nitrogen is used during synthesis to prevent side reactions, followed by deprotection with trifluoroacetic acid (TFA) to yield the free amine.
Summary Table of Preparation Methods
| Step | Method/Agent | Conditions | Notes |
|---|---|---|---|
| Acid activation | Thionyl chloride | 0°C to RT, inert atmosphere | Forms acid chloride intermediate |
| Carbodiimide coupling | EDCI + HOBt + Triethylamine | RT, dichloromethane | Efficient amidation, mild conditions |
| Activated ester formation | p-Nitrophenyl ester | Various solvents | Alternative activation method |
| Suzuki coupling | Pd(PPh3)4 catalyst, boronic esters | Microwave, toluene/water/ethanol | For aryl substitutions |
| Mitsunobu reaction | DIAD, Boc-protected hydroxypiperidine | RT, inert atmosphere | Installation of piperidine moiety |
| Deprotection | Trifluoroacetic acid (TFA) | RT | Removes Boc protecting group |
Research Findings on Preparation Efficiency and Yields
The carbodiimide-mediated amidation typically yields the desired amide in moderate to high yields (60–85%) with minimal side products.
Acid chloride methods provide rapid coupling but require careful control of moisture and temperature to avoid hydrolysis.
The use of HOBt improves coupling efficiency and reduces racemization or side reactions.
Microwave-assisted Suzuki coupling reduces reaction times from hours to minutes and improves yields of substituted thiophene intermediates.
Boc protection and deprotection steps are efficient, with deprotection using TFA proceeding cleanly to yield the free amine without degradation.
Chemical Reactions Analysis
Types of Reactions
N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide derivatives have been investigated for their potential as anticancer agents. Studies have shown that these compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cancer progression. For instance, some derivatives have demonstrated activity against various types of cancer including lung cancer and leukemia by targeting specific oncogenic pathways such as those mediated by Akt and PKA .
1.2 Antibacterial Activity
The antibacterial efficacy of thiophene derivatives has been a significant focus, particularly against resistant strains of bacteria. Recent studies highlight the effectiveness of this compound in inhibiting Extended-Spectrum Beta-Lactamase (ESBL) producing strains of Escherichia coli. The compound's ability to bind effectively to bacterial proteins involved in resistance mechanisms has been documented, suggesting its potential as a novel antibacterial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the piperidine and thiophene rings have been shown to significantly influence the compound's potency and selectivity against various biological targets.
| Compound Variant | Structural Features | Biological Activity |
|---|---|---|
| Base Compound | Piperidine + Thiophene core | Anticancer and Antibacterial |
| Modified Variant A | Substituted piperidine | Enhanced anticancer activity |
| Modified Variant B | Altered thiophene ring | Improved antibacterial properties |
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a series of thiophene derivatives, including this compound, demonstrating significant cytotoxicity against various cancer cell lines with IC50 values ranging from 2.5 µM to 10 µM depending on the specific structural modifications .
Case Study 2: Antibacterial Activity
Another research effort focused on the antibacterial properties of this compound against ESBL-producing E. coli strains. The study utilized both in vitro assays and molecular docking studies to elucidate binding interactions, revealing that certain modifications led to improved binding affinities and antibacterial activities compared to existing antibiotics .
Mechanism of Action
The mechanism of action of N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Pyridine-Substituted Analogues
- Example : 5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4a–h)
- Structural Difference : Replaces the piperidinylmethyl group with a 4-methylpyridin-2-yl substituent.
- Impact : The pyridine ring introduces increased polarity and hydrogen-bonding capacity compared to piperidine. This modification enhances solubility in aqueous media but may reduce blood-brain barrier penetration.
- Research Findings : These analogues were synthesized via Suzuki-Miyaura cross-coupling and evaluated for antibacterial activity. The pyridine derivatives exhibited moderate to strong efficacy against Staphylococcus aureus, suggesting that the pyridinyl group enhances target engagement in bacterial enzymes .
Piperazine-Containing Analogues
- Example: N-[4-(4-Methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide Structural Difference: Incorporates a 4-methylpiperazine ring attached to a phenyl group instead of a piperidinylmethyl chain. Impact: Piperazine confers stronger basicity (pKa ~9.8) and metabolic stability due to resistance to oxidative degradation. Research Findings: Piperazine derivatives are often explored in kinase inhibitors and antipsychotics.
Nitro- and Chloro-Substituted Analogues
- Example: N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide Structural Difference: Features a carbothioyl group and a 4-chloro-2-nitrophenyl substituent. However, these groups may also reduce metabolic stability and increase toxicity. Research Findings: With a molar mass of 410.9 g/mol and predicted pKa of 9.80, this compound’s lipophilicity (logP ~3.5) suggests utility in membrane-permeable applications. Such derivatives are often investigated in antiparasitic or anticancer contexts .
Thiomorpholine-Pyrimidine Hybrids
- Example: N-(2-Thiomorpholinothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide (8j) Structural Difference: Integrates a thiomorpholine and thienopyrimidine system. Impact: The thiomorpholine (sulfur-containing morpholine) enhances metabolic stability, while the fused pyrimidine-thiophene system provides planar rigidity for intercalation or enzyme inhibition. Research Findings: These compounds are typically designed as kinase inhibitors. The thiomorpholine moiety improves selectivity for ATP-binding pockets in kinases like EGFR or VEGFR .
Bulkier Substituents
- Example: N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide Structural Difference: Includes a tert-butylphenyl group and a pyridine-methyl chain. Research Findings: Such derivatives are explored in opioid receptor modulation, where bulky groups fine-tune receptor subtype selectivity .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituent | Molecular Weight (g/mol) | Predicted pKa | LogP |
|---|---|---|---|---|---|
| Target Compound | Thiophene-2-carboxamide | Piperidin-4-ylmethyl | ~250 (estimated) | ~8.5 | ~2.0 |
| N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide | Thiophene-2-carboxamide | 4-Methylpyridin-2-yl | ~232 (estimated) | ~6.8 | ~1.5 |
| N-[4-(4-Methylpiperazino)phenyl]thiophene-2-carboxamide | Thiophene-2-carboxamide | 4-Methylpiperazinylphenyl | ~343 (estimated) | ~9.8 | ~2.8 |
| N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide | Thiophene-2-carboxamide | 4-Chloro-2-nitrophenylpiperazine | 410.9 | 9.80 | ~3.5 |
Biological Activity
N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide, a compound characterized by its unique structure combining a thiophene ring and a piperidine moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a thiophene ring that is known for its ability to participate in various chemical reactions, and the piperidine group, which is often associated with psychoactive effects and interactions with neurotransmitter systems.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related thiophene derivatives have demonstrated effectiveness against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 4a | 0.22 | E. coli |
| 5a | 0.25 | S. aureus |
| 7b | 0.20 | S. epidermidis |
2. Anticancer Properties
The anticancer potential of thiophene derivatives has been explored in various studies. The compound's mechanism of action may involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival . Notably, some derivatives have shown activity against ovarian and breast cancer cell lines by modulating pathways linked to the phosphoinositide 3-kinase (PI3K) signaling cascade .
3. Anti-inflammatory Effects
Compounds containing the piperidine moiety are often investigated for their anti-inflammatory properties. This compound may interact with inflammatory mediators or enzymes, thereby reducing inflammation in various models . The structural attributes of this compound suggest potential interactions with receptors involved in inflammatory processes.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors or enzymes involved in disease pathways, altering their activity.
- Enzyme Inhibition : It has been suggested that such compounds can inhibit enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial survival and proliferation .
- Biofilm Disruption : Some studies indicate that these compounds can disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy as antimicrobial agents .
Case Studies
Case Study 1: Antibacterial Efficacy Against ESBL-Producing E. coli
A study evaluated the antibacterial efficacy of N-(4-methylpyridin-2-yl) thiophene derivatives against extended-spectrum beta-lactamase (ESBL)-producing strains of E. coli. The findings revealed that certain derivatives exhibited superior binding affinities and inhibitory effects on beta-lactamases, suggesting their potential as novel antibacterial agents .
Case Study 2: Anticancer Activity in Breast Cancer Models
In vitro studies on breast cancer cell lines demonstrated that derivatives of N-(piperidin-4-yl)methyl thiophene compounds inhibited cell proliferation through apoptosis induction and cell cycle arrest mechanisms . These findings highlight the therapeutic potential of this compound class in oncology.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide?
The compound is synthesized via condensation of 2-thiophenecarbonyl chloride with piperidin-4-ylmethylamine in refluxing acetonitrile. The reaction typically requires equimolar ratios of reagents, followed by solvent evaporation to yield crystalline products. Purification involves recrystallization, and yields are optimized by controlling reaction time and temperature . For analogous carboxamides, HPLC (≥98% purity) is used for final validation .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : Assigns proton environments (e.g., thiophene C-H at δ 7.2–7.8 ppm, piperidine N-CH₂ at δ 3.1–3.5 ppm).
- X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-piperidine interactions) and hydrogen-bonding patterns .
- IR spectroscopy : Identifies carbonyl stretches (~1650 cm⁻¹) and secondary amide bands (~3300 cm⁻¹) . Full microanalysis (C, H, N, S) and mass spectrometry are required for novel derivatives .
Q. How is the compound initially screened for biological activity?
Primary screening involves radioligand binding assays (e.g., urotensin-II receptor antagonism) to measure IC₅₀ values. For ion channel targets (e.g., T-type Ca²⁺), patch-clamp electrophysiology assesses inhibitory potency . Dose-response curves are generated using derivatives with systematic substituent variations .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound?
The SHELX suite is employed for:
- Structure solution : SHELXD for phase determination using high-resolution data (≤1.0 Å).
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bond networks. Weak interactions (C–H⋯O/S) are modeled using Fourier difference maps . Example: Dihedral angles between thiophene and piperidine rings (8.5–13.5°) are validated against homologous structures (e.g., furan analogs) to confirm conformational stability .
Q. How do structure-activity relationship (SAR) studies optimize receptor binding?
Key strategies include:
- Piperidine substitution : N-Methyl or 4-oxybenzyl groups enhance urotensin-II receptor (UT) affinity by 10–20-fold .
- Thiophene modifications : Bromine at the 3-position improves metabolic stability but reduces solubility .
- Pharmacophore modeling : Aligns amide carbonyl and piperidine nitrogen with receptor active sites. Quantitative SAR (QSAR) correlates logP values with UT binding (R² > 0.85) .
Q. How are contradictions in pharmacological data resolved?
Discrepancies (e.g., varying IC₅₀ values across studies) are addressed by:
- Controlled assay conditions : Standardizing buffer pH (7.4), temperature (25°C), and ligand concentrations.
- Structural validation : Comparing crystal structures to confirm conformational homogeneity .
- Meta-analysis : Pooling data from analogs (e.g., 4-phenylthiophene derivatives) to identify outlier substituents .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock/Vina) : Simulates binding to UT receptors, prioritizing poses with hydrogen bonds to Arg³⁴⁹ and π-π stacking with Phe⁶⁷ .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2.0 Å indicates robust binding .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to compute electrostatic potential maps for reactivity analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
